7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The unique structure of this compound, which includes a fused triazole and pyrimidine ring system, imparts distinct chemical and physical properties that make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with nitriles in the presence of a catalyst such as CuO_x_-ZnO/Al_2_O_3_-TiO_2_ . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO_2_ . These methods provide moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and environmentally friendly oxidizers such as PIFA (PhI(OCOCF_3_)2) or I_2_/KI can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO_2_ to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH_4_ or LiAlH_4_.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc), MnO_2_, PIFA, I_2_/KI
Reduction: NaBH_4_, LiAlH_4_
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-1,2,4-triazolo[1,5-a]pyrimidine
- 1,2,4-triazolo[1,5-a]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits unique properties due to the presence of the methyl group and the specific arrangement of the fused rings
Properties
IUPAC Name |
11-amino-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-7-6(2-3-14(10)8(7)16)15-9(13-5)11-4-12-15/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICMSLNRZQMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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